molecular formula C17H28N2 B14556625 Piperidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- CAS No. 61655-32-1

Piperidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-

Cat. No.: B14556625
CAS No.: 61655-32-1
M. Wt: 260.4 g/mol
InChI Key: DRXOORVYWGEYIX-UHFFFAOYSA-N
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Description

Piperidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with a nitrogen atom, and it is widely recognized for its presence in various natural alkaloids and pharmaceuticals . The compound features a unique structure that includes a methylene bridge and a pyrrolidinyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- typically involves multi-step organic reactions. One common method includes the hydrogenation of pyridine derivatives using a catalyst such as molybdenum disulfide . Another approach involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol . These methods require precise control of reaction conditions, including temperature, pressure, and the use of specific reagents to achieve high yields and purity.

Industrial Production Methods

Industrial production of piperidine derivatives often employs catalytic hydrogenation processes. For instance, the hydrogenation of pyridine over a molybdenum disulfide catalyst is a widely used method . This process is scalable and can be optimized for large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the piperidine ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of piperidine N-oxides, while reduction can yield fully saturated piperidine derivatives.

Mechanism of Action

The mechanism of action of piperidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Properties

CAS No.

61655-32-1

Molecular Formula

C17H28N2

Molecular Weight

260.4 g/mol

IUPAC Name

1-[(3-methylidene-2-pyrrolidin-1-ylcyclohexen-1-yl)methyl]piperidine

InChI

InChI=1S/C17H28N2/c1-15-8-7-9-16(14-18-10-3-2-4-11-18)17(15)19-12-5-6-13-19/h1-14H2

InChI Key

DRXOORVYWGEYIX-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCC(=C1N2CCCC2)CN3CCCCC3

Origin of Product

United States

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